[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine
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Overview
Description
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is a chemical compound that features a chloro-substituted phenyl ring attached to an imidazole moiety via a methanamine linker
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific targets of “[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by imidazole-containing compounds are diverse and depend on the specific compound and its targets. For example, some imidazole derivatives can affect pathways related to inflammation, cancer, diabetes, allergies, and more .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors influencing the pharmacokinetics include the compound’s specific structure, formulation, route of administration, and individual patient factors. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely and depend on the specific compound and its targets. Some imidazole derivatives have been shown to have antioxidant potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with imidazole in the presence of a reducing agent. The nitro group is reduced to an amine, followed by the formation of the methanamine linkage . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the phenyl ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole moiety can interact with the active sites of various enzymes, making it a candidate for the development of new pharmaceuticals .
Medicine
Medicinally, this compound has shown promise in the treatment of certain diseases. It has been investigated for its antitumor and antimicrobial properties, with studies indicating its effectiveness against specific cancer cell lines and bacterial strains .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other functional materials .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(1H-imidazol-1-yl)pyridine
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- 2-chloro-3-(1H-imidazol-1-yl)phenylmethanamine
Uniqueness
Compared to similar compounds, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methanamine linker. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2-chloro-6-imidazol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14/h1-5,7H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDFINZRFQFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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